Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for WAY-299914 are not extensively detailed in publicly available sources. it is known that the compound is produced with a purity of 98% and is stored at -20°C . Industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield.
Chemical Reactions Analysis
WAY-299914 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-299914 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used to study the role of ubiquitin-specific proteases and acetyl-CoA carboxylase in cellular processes.
Medicine: It has potential therapeutic applications due to its inhibitory effects on specific enzymes.
Industry: It is used in the development of new chemical processes and products.
Mechanism of Action
WAY-299914 exerts its effects by inhibiting ubiquitin-specific proteases and acetyl-CoA carboxylase . These enzymes play crucial roles in various cellular processes, including protein degradation and fatty acid synthesis. By inhibiting these enzymes, WAY-299914 can modulate these processes and potentially lead to therapeutic benefits.
Comparison with Similar Compounds
WAY-299914 can be compared with other ubiquitin-specific protease inhibitors and acetyl-CoA carboxylase inhibitors. Some similar compounds include:
MG132: A potent, reversible, and cell-permeable proteasome inhibitor.
Bortezomib: A proteasome inhibitor used in cancer therapy.
Soraphen A: An acetyl-CoA carboxylase inhibitor with antifungal properties.
WAY-299914 is unique due to its dual inhibitory effects on both ubiquitin-specific proteases and acetyl-CoA carboxylase, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-3-15-11(14)9-8(12)7-5-4-6(2)13-10(7)16-9/h4-5H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCQFLONSCMKHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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